molecular formula C12H26ClN B13525567 1-[4-(Propan-2-yl)cyclohexyl]propan-2-aminehydrochloride

1-[4-(Propan-2-yl)cyclohexyl]propan-2-aminehydrochloride

Cat. No.: B13525567
M. Wt: 219.79 g/mol
InChI Key: LSBHLEOWVUXAPF-UHFFFAOYSA-N
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Description

1-[4-(Propan-2-yl)cyclohexyl]propan-2-aminehydrochloride is a chemical compound with a unique structure that includes a cyclohexyl ring substituted with a propan-2-yl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Propan-2-yl)cyclohexyl]propan-2-aminehydrochloride typically involves the reaction of cyclohexyl derivatives with propan-2-amine under specific conditions. One common method is the Steglich esterification, which uses N,N′-dicyclohexylcarbodiimide as a coupling reagent along with a catalytic amount of 4-dimethylaminopyridine . The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the compound’s purity and consistency for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Propan-2-yl)cyclohexyl]propan-2-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

1-[4-(Propan-2-yl)cyclohexyl]propan-2-aminehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Propan-2-yl)cyclohexyl]propan-2-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-[4-(Propan-2-yl)cyclohexyl]propan-2-aminehydrochloride stands out due to its specific structural features and versatile applications in different fields. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for research and industrial use.

Properties

Molecular Formula

C12H26ClN

Molecular Weight

219.79 g/mol

IUPAC Name

1-(4-propan-2-ylcyclohexyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C12H25N.ClH/c1-9(2)12-6-4-11(5-7-12)8-10(3)13;/h9-12H,4-8,13H2,1-3H3;1H

InChI Key

LSBHLEOWVUXAPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)CC(C)N.Cl

Origin of Product

United States

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